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Compound of Interest

Compound Name: Ethyl 2-nitropropionate

CAS No.: 2531-80-8

Cat. No.: B1583671

Get Quote

The Ambiphilic Synthon in Asymmetric Synthesis and Medicinal Chemistry

Executive Summary & Strategic Value
Ethyl 2-nitropropionate (E2NP) [CAS: 2531-80-8] represents a high-value "masked" amino

acid synthon. Unlike simple nitroalkanes, E2NP possesses a dual-activation motif: the nitro

group (

) and the ethyl ester (

) attached to the same

-carbon. This electron-withdrawing synergy renders the

-proton highly acidic (predicted pKa

6.0), creating a stable yet reactive nitronate nucleophile under mild basic conditions.

For drug development professionals, E2NP is not merely a reagent but a strategic divergence

point. It serves as a direct precursor to

-methyl amino acids (via reduction), complex heterocycles (isoxazoles, pyrrolines), and chiral
building blocks via enantioselective Michael additions.
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Physicochemical Profile
Data aggregated from verified spectroscopic and industrial safety databases.

Parameter Value Technical Note

Molecular Formula MW: 147.13 g/mol

Appearance Colorless to light yellow liquid
Darkens upon

oxidation/storage.[1]

Density at
Denser than water; phase

separation is distinct.

Boiling Point at
Warning: Avoid distillation at

atm pressure (dec. >160°C).

pKa (

-H)
(Predicted)

Significantly more acidic than

nitroethane (pKa ~8.6).

Solubility Immiscible in water
Soluble in EtOH, DMSO, DMF,

DCM.

Refractive Index
Useful for purity checks post-

distillation.

Synthesis: The Kornblum Substitution Protocol
The most robust synthesis of E2NP avoids the harsh conditions of direct nitration. Instead, it

utilizes a nucleophilic substitution (

) of ethyl 2-bromopropionate using sodium nitrite in an aprotic polar solvent (Kornblum
reaction).

Mechanism & Causality
Why DMSO? Sodium nitrite is an ambident nucleophile (can attack via N or O). In aprotic

polar solvents like DMSO, the cation (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.biosynth.com/p/CAA53180/2531-80-8-ethyl-2-nitropropionate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) is heavily solvated, leaving the nitrite anion "naked" and more nucleophilic. This favors the
softer N-attack (forming the nitro compound) over the harder O-attack (forming the unstable
nitrite ester).

Temperature Control: The reaction is exothermic. Temperatures above

increase the risk of O-alkylation and subsequent decomposition of the nitrite ester into
aldehydes/ketones.

Standard Operating Procedure (SOP)
Scale: 100 mmol basis Safety: Perform in a fume hood.

fumes may be generated.[2]

Preparation: Charge a dry 250 mL round-bottom flask with Dimethyl Sulfoxide (DMSO) (

) and Sodium Nitrite (

,

, 1.45 eq). Stir vigorously to create a suspension.

Addition: Place the flask in a water bath at

. Add Ethyl 2-bromopropionate (

,

) dropwise over 30 minutes. Critical: Do not allow internal temp to exceed

.

Reaction: Stir at ambient temperature (

) for 6–8 hours.

IPC (In-Process Control): Monitor via TLC (Silica, 20% EtOAc/Hexane). Disappearance of

bromide indicates completion.

Quench & Extraction: Pour the reaction mixture into ice-cold water (
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). Extract with Diethyl Ether or DCM (

).[2]

Purification: Wash combined organics with water (

) to remove DMSO, then brine (

). Dry over anhydrous

.

Isolation: Concentrate under reduced pressure. Distill the residue under vacuum (

) to collect E2NP (bp

).

Core Reactivity & Pathways
E2NP acts as a "chemical chameleon," capable of functioning as a nucleophile (Michael Donor)

or an electrophile precursor (after oxidation/chlorination).

The Nitronate Nucleophile
Due to the ester group, the

-proton is easily removed by weak bases (TEA, DIPEA). The resulting nitronate species is soft
and highly reactive toward conjugated systems.

Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from E2NP,

highlighting its utility in generating amino acids and heterocycles.
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Figure 1: Divergent synthetic pathways for Ethyl 2-nitropropionate, illustrating its role as a

precursor for amino acids and heterocycles.[3]

Synthetic Applications: Protocols
A. Enantioselective Michael Addition
This protocol describes the synthesis of chiral precursors for quaternary amino acids, a critical

scaffold in peptidomimetics.

Target: Synthesis of quaternary

-nitro esters.

Reagents: E2NP, Methyl Vinyl Ketone (MVK), Organocatalyst (e.g., Cinchona alkaloid

derivative).

Procedure:

Dissolve E2NP (
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) in Toluene.

Add catalyst (

). Cool to

to maximize enantiomeric excess (

).

Add MVK (

) slowly.

Stir until TLC indicates consumption of E2NP.

Result: The product possesses a quaternary carbon center with high optical purity, ready

for reduction to a chiral

-disubstituted amino acid.

B. Reduction to Amino Acid (Ethyl Alaninate Derivative)
The nitro group is a "masked" amine. Reduction yields the amino ester.[4]

System:

in Ethanol.

Note: Acidic conditions (e.g., adding

) are often preferred to protonate the resulting amine immediately, preventing side reactions
(like lactamization if the chain length allows) and stabilizing the product as the hydrochloride
salt.

Safety & Handling (Critical)
Energetic Potential: While E2NP is more stable than nitromethane, all nitroalkanes possess

significant energy. Do not heat residues to dryness above

.
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Nitrosamine Risk: Secondary amines (impurities or reagents) can react with E2NP

derivatives to form carcinogenic nitrosamines. Avoid contact with morpholine or piperidine

unless strictly controlled.

Storage: Store under inert gas (Argon/Nitrogen) at

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1583671?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

